1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone

CAS No.: 949159-97-1

Cat. No.: VC7854640

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 949159-97-1 |

|---|---|

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 |

| IUPAC Name | 1-(2-amino-4-fluoro-5-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C9H10FNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3 |

| Standard InChI Key | YCMWQYFEHIFMAM-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C=C1N)F)OC |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1N)F)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

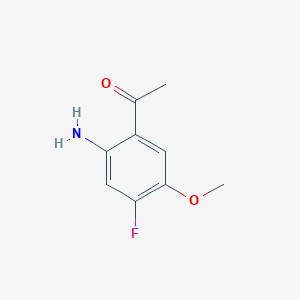

1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone, also termed 2-amino-4-fluoro-5-methoxyacetophenone, has the molecular formula and a molecular weight of 183.18 g/mol. Its IUPAC name derives from the acetophenone backbone, where the phenyl ring is substituted at the 2-, 4-, and 5-positions with amino (), fluoro (), and methoxy () groups, respectively. These substituents confer distinct electronic effects: the amino group acts as an electron donor, the fluoro atom as a moderate electron-withdrawing group, and the methoxy group as a resonance donor.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 949159-97-1 |

| Molecular Formula | |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone |

Synthesis and Reactivity

Synthetic Pathways

| Exposure Route | First Aid Measure |

|---|---|

| Ocular | 15-minute water irrigation |

| Dermal | Soap and water wash; medical consultation |

| Inhalation | Fresh air and respiratory support |

| Ingestion | Mouth rinse; no vomiting |

Future Research Directions

Mechanistic Elucidation

Ongoing studies aim to clarify the compound’s mode of action in biological systems. Techniques like X-ray crystallography and molecular docking could map interaction sites with target proteins, while in vitro assays may quantify inhibition constants () for enzymatic targets.

Drug Development Prospects

The structural motif of 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone aligns with pharmacophores found in antiviral and anticancer agents. Modifying its scaffold to improve bioavailability or reduce off-target effects represents a critical area for future investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume